4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-16-2-8-20(9-3-16)32(30,31)28-19-6-4-17(5-7-19)21-10-11-22-25-26-23(29(22)27-21)18-12-14-24-15-13-18/h2-15,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUKNZDXZLCONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-Methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and incorporates a [1,2,4]triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methyl group at position 4 of the sulfonamide.
- A phenyl ring attached to a pyridinyl-[1,2,4]triazole derivative.
Biological Activity Overview
Research indicates that compounds with a [1,2,4]triazole scaffold exhibit a wide range of biological activities. The specific compound has shown promising results in several studies:
-
Antimicrobial Activity :
- Compounds featuring the [1,2,4]triazole structure have been reported to possess significant antibacterial properties. For instance, derivatives have demonstrated effective inhibition against various strains of bacteria including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (μg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 0.125 | |
| Compound B | Anticancer | HeLa Cells | 10 | |
| Compound C | Enzyme Inhibition | COX Enzyme | 5 |
Case Studies
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to 4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide exhibited enhanced activity against drug-resistant strains compared to traditional antibiotics .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain triazole derivatives induced significant cytotoxicity and apoptosis in breast cancer cells. The mechanism was attributed to the activation of caspases and downregulation of anti-apoptotic proteins .
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, compounds derived from similar triazole structures have shown promising results with IC50 values indicating effective inhibition of bacterial growth .
Antihistaminic Activity
Compounds similar to 4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide have been evaluated for their antihistaminic properties. Studies have shown that modifications to the triazole ring can enhance antihistaminic activity while minimizing side effects . This suggests potential applications in treating allergic reactions and conditions such as asthma.
Neuroprotective Effects
There is emerging evidence that triazole derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This opens avenues for further research into their use in neurodegenerative diseases.
Case Studies
Comparación Con Compuestos Similares
Key Observations:
- Pyridin-4-yl vs. Phenyl Substitution: The pyridin-4-yl group in the target compound enhances π-π stacking interactions with aromatic residues in enzyme binding pockets compared to phenyl or phenol groups in 4a .
- Benzenesulfonamide vs. Benzamide : The sulfonamide moiety improves solubility and hydrogen-bonding capacity relative to benzamide derivatives, which may enhance target engagement .
- Triazolo vs. Imidazopyridazine Cores : Imidazopyridazines (e.g., antimalarial compound in ) exhibit distinct target selectivity (e.g., PfPKG vs. human kinases) due to core flexibility and electronic differences.
Physicochemical and Pharmacokinetic Comparison
Key Findings:
- Lipophilicity : The trifluoromethyl derivative’s higher LogP (4.1) suggests greater membrane permeability but risks off-target toxicity, whereas the target compound balances permeability and solubility .
- Solubility: Compound 4a’s phenolic -OH group increases aqueous solubility (45.6 µg/mL) but reduces blood-brain barrier penetration compared to the target compound’s sulfonamide .
Q & A
Basic: What are the recommended synthetic strategies for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The triazolo-pyridazine core is typically synthesized via cyclization reactions. A common approach involves:
- Step 1 : Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form triazole intermediates. For example, reacting 4-pyridinyl-hydrazine with diketones or keto-esters under reflux in ethanol or acetic acid .
- Step 2 : Cyclization using catalysts like POCl₃ or PCl₅ to form the fused triazolo-pyridazine ring system. Temperature control (80–100°C) is critical to avoid side reactions .
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from DMF/water mixtures .
Key Consideration : Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) to ensure intermediate stability.
Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and sulfonamide linkage (δ 10–12 ppm for NH) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₀N₆O₂S: 457.1422).
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the pyridinyl and benzenesulfonamide groups .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98% for biological assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
